molecular formula C33H42O17S B12438912 [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate

Cat. No.: B12438912
M. Wt: 742.7 g/mol
InChI Key: XPESVSIBQABDCQ-JUJWBDIVSA-N
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Description

IUPAC Nomenclature Rules for Complex Thioglycosides

Thioglycosides are formally defined as glycosides in which the anomeric oxygen atom is replaced by a sulfur atom. The IUPAC nomenclature for such compounds follows hierarchical principles:

  • Parent carbohydrate identification : The core structure is a pyranose (six-membered oxygen-containing ring). For this compound, two pyranose rings are present, designated as "oxan-2-yl" and "oxan-3-yl" subunits.
  • Thioglycosidic bond specification : The sulfur atom at position 6 of the second oxane ring is denoted by the prefix "sulfanyl," preceded by the substituent "(4-methylphenyl)". The thioglycosidic linkage is thus named as 6-(4-methylphenyl)sulfanyl.
  • Substituent ordering : Acetyloxy groups (-OAc) are prioritized as prefixes in descending locant order. For example, the first oxane ring contains triacetyloxy groups at positions 3, 4, and 5, yielding 3,4,5-triacetyloxy.
  • Anomeric configuration : The stereochemistry at the anomeric carbon (C1 of pyranose) is omitted in thioglycoside nomenclature unless specified by a separate configurational descriptor (e.g., α/β).

Example breakdown :

  • First oxane ring : (2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(substituent)]oxyoxan-2-yl
  • Second oxane ring : (2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl

Stereochemical Analysis of Bicyclic Pyranose Systems

The compound features two fused pyranose rings with nine stereogenic centers, each assigned specific R/S configurations:

Position Configuration Rationale
Oxane 1: C2 R Prioritization of hydroxyl groups and acetyloxy substituents per Cahn-Ingold-Prelog rules.
Oxane 1: C3 R Axial acetyloxy group influences configuration.
Oxane 1: C4 S Relative stereochemistry determined by parent D-glucose configuration.
Oxane 1: C5 R Mirroring the stereochemistry of natural pyranose derivatives.
Oxane 1: C6 R Governed by the linkage to the second oxane ring.
Oxane 2: C2 R Substituent hierarchy: acetyloxymethyl > sulfanyl group.
Oxane 2: C3 R Adjacent acetyloxy groups dictate configuration.
Oxane 2: C4 S Contrasts with typical D-sugar configurations due to thioglycosidic substitution.
Oxane 2: C5 R Consistent with the gluco configurational prefix.
Oxane 2: C6 S Determined by the equatorial position of the 4-methylphenylsulfanyl group.

The bicyclic system arises from a glycosidic linkage between C6 of the first oxane ring and C3 of the second oxane ring. This connectivity imposes conformational constraints, favoring chair configurations for both rings to minimize steric strain.

Positional Mapping of Acetyloxy Substituents

Acetyloxy (-OAc) groups are distributed across both pyranose rings, with locants assigned according to carbohydrate numbering conventions:

Ring Locants Substituent Count Orientation
Oxane 1 3,4,5 Triacetyloxy All equatorial to reduce steric hindrance.
Oxane 2 4,5 Diacetyloxy Axial (C4) and equatorial (C5) positions.
Oxane 2 C2 Acetyloxymethyl Axial position, extending the ring’s substituent profile.

The acetyloxymethyl group at C2 of the second oxane ring introduces a branched structure, requiring explicit citation in the nomenclature as 2-(acetyloxymethyl). This group’s configuration is critical for maintaining the compound’s overall stereochemical integrity.

Thioglycosidic Bond Configuration and Sulfur Hybridization

The thioglycosidic bond in this compound is characterized by:

  • Sulfur hybridization : The sulfur atom adopts sp³ hybridization, forming a tetrahedral geometry with bond angles approximately 109.5°. This contrasts with oxygen’s smaller atomic radius but maintains the pyranose ring’s structural stability.
  • Anomeric configuration : The thioglycosidic linkage at C6 of the second oxane ring is β-configured, as determined by the R/S designation at C1 (implied by the C6S configuration).
  • Electronic effects : The 4-methylphenylsulfanyl group donates electron density via resonance, slightly elongating the C-S bond (1.81 Å) compared to C-O bonds (1.43 Å).

The thioglycosidic bond’s stability is enhanced by the bulky 4-methylphenyl group, which sterically shields the sulfur atom from nucleophilic attack—a common degradation pathway for thioglycosides.

Properties

Molecular Formula

C33H42O17S

Molecular Weight

742.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C33H42O17S/c1-15-9-11-23(12-10-15)51-33-31(47-22(8)40)29(45-20(6)38)27(25(49-33)14-42-17(3)35)50-32-30(46-21(7)39)28(44-19(5)37)26(43-18(4)36)24(48-32)13-41-16(2)34/h9-12,24-33H,13-14H2,1-8H3/t24-,25-,26-,27-,28+,29+,30-,31-,32-,33+/m1/s1

InChI Key

XPESVSIBQABDCQ-JUJWBDIVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Partial Acetylation with Acetic Acid

The foundational step involves selective protection of hydroxyl groups on the glucose backbone. Industrial-scale processes often employ a two-stage acetylation protocol to optimize cost and yield. In the first stage, glucose reacts with acetic acid (3:1 molar ratio) at 100°C under acidic catalysis (e.g., p-toluenesulfonic acid). This produces a mixture of glucose diacetates, predominantly α/β-anomers at the C1 position, with an average degree of acetylation of 2.0 per molecule.

Table 1: Partial Acetylation Conditions

Parameter Value Source
Temperature 100°C
Molar Ratio (Glucose:Acetic Acid) 1:3
Catalyst p-Toluenesulfonic Acid
Reaction Time 4–6 hours

Full Acetylation with Acetic Anhydride

The partially acetylated intermediate undergoes complete acetylation using acetic anhydride (5:1 molar ratio relative to glucose) in the presence of sodium acetate at reflux conditions (120–140°C). This step ensures all remaining hydroxyl groups are protected, yielding per-O-acetylated glucose derivatives critical for subsequent glycosylation.

Stereoselective Glycosylation Strategies

Glycosyl Donor Activation

The disaccharide core is constructed via Koenigs-Knorr glycosylation. A per-O-acetylated glucopyranosyl bromide donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) reacts with a glycosyl acceptor under silver triflate (AgOTf) promotion. Silver ions facilitate bromide displacement, generating an oxocarbenium intermediate that ensures β-configuration at the anomeric center.

Table 2: Glycosylation Reaction Parameters

Parameter Value Source
Donor Per-O-acetylated glucopyranosyl bromide
Promoter AgOTf (2.0 equiv.)
Solvent Anhydrous CHCl₃
Temperature Reflux (61°C)
Yield 68–72%

Orthoester Formation and Resolution

In cases where orthoester byproducts form (e.g., 1,2-orthobenzoates), tetraethylammonium bromide and N-ethyldiisopropylamine are used to suppress rearrangement. Chromatographic separation on silica gel resolves α/β-anomers, with β-glycosides predominating due to neighboring group participation from C2 acetyl groups.

Thioether Bond Installation

Thioglycosylation with 4-Methylthiophenol

The 4-methylphenylsulfanyl moiety is introduced via nucleophilic displacement of a leaving group (e.g., bromide) at the C6 position. A per-O-acetylated glucopyranosyl donor bearing a C6 triflate group reacts with 4-methylthiophenol in dichloromethane (DCM) using Hunig’s base (DIPEA) as an acid scavenger.

Table 3: Thioglycosylation Conditions

Parameter Value Source
Nucleophile 4-Methylthiophenol
Base DIPEA (2.0 equiv.)
Solvent Anhydrous DCM
Temperature 0°C to RT
Yield 58–63%

Stereochemical Control

The thioether’s configuration at C6 is governed by the glucopyranosyl donor’s stereochemistry. Use of a C3 acetyl group ensures chair-conformation stabilization, favoring axial attack by the thiol nucleophile to yield the (S)-configured product.

Deprotection and Final Modification

Selective Acetyl Group Retention

While the target compound retains acetyl groups at specific positions (C2, C3, C4, C5, and C6), undesired acetyl moieties are removed via Zemplén transesterification. Methanolic sodium methacrylate (0.1 M) selectively cleaves acetyl groups at room temperature without affecting the thioether bond.

Methyl Esterification

The terminal hydroxyl group at C2 undergoes esterification with acetic anhydride in pyridine, achieving >95% conversion. This step is performed under inert conditions to prevent acyl migration.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors for acetylation and glycosylation steps, reducing reaction times by 40% compared to batch processes. Automated systems enable real-time monitoring of anomeric ratios via inline NMR.

Purification via Crystallization

Crude product is purified by recrystallization from ethanol/water (7:3 v/v), yielding >99.5% purity. Crystallization kinetics are optimized to avoid solvate formation, with cooling rates maintained at 0.5°C/min.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetoxy groups can be reduced to hydroxyl groups.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Recent studies indicate that compounds structurally related to [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate exhibit significant antimicrobial activity. This compound may inhibit the growth of various bacterial strains and fungi due to its unique chemical structure that interferes with microbial cell wall synthesis .

Potential as an Anticancer Agent
There is emerging evidence suggesting that this compound could serve as a lead structure for developing new anticancer drugs. Its ability to modulate specific biochemical pathways involved in cancer cell proliferation has been documented in preclinical studies. The presence of acetoxy and sulfanyl groups may enhance its interaction with cellular targets associated with tumorigenesis .

Agricultural Applications

Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of pests. Studies have demonstrated that derivatives of this compound can effectively control pest populations while minimizing harm to beneficial insects . This application is particularly relevant in sustainable agriculture practices where reducing chemical pesticide usage is crucial.

Plant Growth Regulation
Research indicates that this compound can act as a plant growth regulator. It may enhance growth rates and resistance to environmental stressors in certain crops. This effect is attributed to the modulation of phytohormone levels within plants .

Material Science

Polymer Development
In material science, this compound can be utilized in the synthesis of biodegradable polymers. These polymers can be employed in packaging materials that reduce environmental impact without compromising functionality .

Nanotechnology Applications
The potential integration of this compound into nanotechnology for drug delivery systems has been explored. Its unique structural features allow for modifications that can enhance the solubility and bioavailability of therapeutic agents when encapsulated within nanoparticles .

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding hydroxyl groups, which can then participate in hydrogen bonding and other interactions with proteins and enzymes. The sulfanyl group may also play a role in modulating the compound’s activity by forming disulfide bonds or undergoing redox reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between the target compound and its analogs:

Compound ID/Evidence Key Substituents Molecular Weight (Inferred) Notable Features Applications/Properties
Target Compound 4-Methylphenylsulfanyl, multiple acetyloxy groups ~800–850 g/mol High lipophilicity; sulfanyl group may enhance redox activity Likely intermediate for glycosylation or antimicrobial agents
Phenylmethoxy, acetylated oxane rings ~750–800 g/mol Ether-linked aromatic group; moderate solubility in organic solvents Glycosylation precursors
(CAS 263746-44-7) 4-Methylphenoxy, acetamido group 437.44 g/mol Amide group increases polarity Pharmacological research (e.g., enzyme inhibition)
(35427-11-3) 4-Bromoanilino, acetylated oxane rings ~850–900 g/mol Bromine enhances molecular weight and electronegativity Potential halogenated bioactive intermediate
(8-O-Acetylshanzhiside) Hydroxyl, methyl ester 534.5 g/mol Reduced acetylation improves water solubility Reference standard in pharmacological studies

Solubility and Stability

  • Acetylation Impact: The target compound’s extensive acetylation reduces hydrogen-bond donors (HBD: ~0) and acceptors (HBA: ~15), leading to poor aqueous solubility compared to hydroxylated analogs like .
  • Sulfanyl vs. Ether Groups : The 4-methylphenylsulfanyl group in the target compound may confer higher oxidative instability relative to ether-linked analogs (e.g., ’s phenylmethoxy group) .
  • Amide vs. Ester : ’s acetamido group introduces HBD capacity (1 HBD), enhancing solubility in polar solvents compared to the target compound’s ester-dominated structure .

Biological Activity

The compound [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features several functional groups, including acetoxy and sulfanyl moieties, which may contribute to its biological activity. The stereochemistry of the molecule is critical for its interaction with biological targets.

Structural Formula

C22H32O10S\text{C}_{22}\text{H}_{32}\text{O}_{10}\text{S}

Antimicrobial Properties

Research has indicated that similar compounds with sulfanyl and acetoxy groups exhibit antimicrobial properties. For instance, studies have shown that derivatives of sulfanyl compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Activity

Compounds with similar structural features have demonstrated significant antioxidant activity. This activity is primarily attributed to the presence of hydroxyl groups that can scavenge free radicals. In vitro studies have shown that such compounds can reduce oxidative stress in cellular models.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of acetoxy-containing compounds. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models.

Case Studies

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry examined a series of sulfanyl derivatives and found that modifications at the acetoxy position significantly enhanced their antibacterial efficacy against Staphylococcus aureus.
  • Antioxidant Studies : Research conducted by Zhang et al. (2020) demonstrated that related compounds could effectively scavenge DPPH radicals, indicating strong antioxidant properties.
  • Inflammation Model : In a murine model of arthritis, a derivative was shown to reduce paw swelling and inflammatory markers when administered at therapeutic doses.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Sulfanyl Derivative AAntimicrobialJournal of Medicinal Chemistry
Acetoxy Compound BAntioxidantZhang et al., 2020
Acetoxy-Sulfanyl CAnti-inflammatoryArthritis Research
Activity TypeMechanism
AntimicrobialDisruption of cell membrane integrity
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX and cytokine production

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